3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
CAS No.: 478080-03-4
Cat. No.: VC1986452
Molecular Formula: C13H11NO3S
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478080-03-4 |
|---|---|
| Molecular Formula | C13H11NO3S |
| Molecular Weight | 261.3 g/mol |
| IUPAC Name | 3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | OEGYJETWWYWHAS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |
Introduction
Chemical Structure and Identification
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is an organic compound characterized by a thiophene ring with a carboxylic acid group at position 2 and a 4-methylbenzoyl amino group at position 3. The compound belongs to the class of thiophene carboxylic acids and derivatives . Its structure consists of three primary components: a thiophene heterocyclic core, a carboxylic acid functional group, and a 4-methylbenzamido substituent.
Basic Chemical Information
The compound has a well-defined chemical identity as outlined in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₃S |
| Molecular Weight | 261.30 g/mol |
| CAS Registry Number | 478080-03-4 |
| PubChem CID | 1485385 |
| IUPAC Name | 3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid |
| InChI | InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
| InChIKey | OEGYJETWWYWHAS-UHFFFAOYSA-N |
The chemical structure features a thiophene ring with sulfur at position 1, a carboxylic acid group (-COOH) at position 2, and a 4-methylbenzoyl amino group (-NH-CO-C₆H₄-CH₃) at position 3. The 4-methylbenzoyl group consists of a benzoyl moiety with a methyl substituent at the para position .
Chemical Properties and Reactivity
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid possesses several functional groups that determine its chemical behavior and reactivity profile.
Functional Group Reactivity
The compound contains three key functional groups with distinctive reactivity patterns:
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Carboxylic acid group:
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Amide linkage:
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Relatively stable to hydrolysis under mild conditions
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Can be hydrolyzed under strong acidic or basic conditions to yield the free amine and carboxylic acid
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Thiophene ring:
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Electron-rich aromatic heterocycle
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Can participate in electrophilic aromatic substitution reactions, though reactivity is influenced by the existing substituents
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May undergo oxidation of the sulfur atom to form sulfoxides or sulfones
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